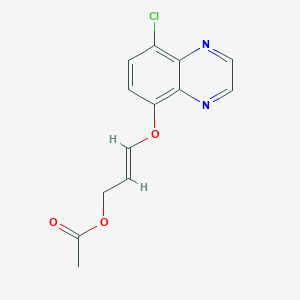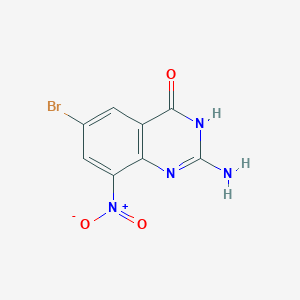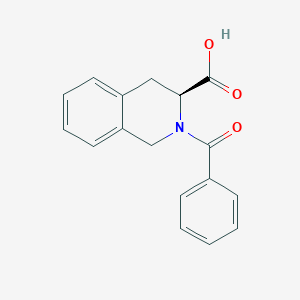![molecular formula C18H14N2O2 B11841543 Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- CAS No. 106910-71-8](/img/structure/B11841543.png)
Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide is a Schiff base compound derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration and recrystallized from ethanol to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, leading to potential therapeutic effects. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione: A similar Schiff base compound with applications in fluorescence sensing.
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: Another Schiff base with unique photochromic and thermochromic properties.
Uniqueness
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and various industrial applications .
Propiedades
Número CAS |
106910-71-8 |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O2/c19-18(22)14-7-3-4-8-16(14)20-11-15-13-6-2-1-5-12(13)9-10-17(15)21/h1-11,21H,(H2,19,22) |
Clave InChI |
ACZOPDXPANCKJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
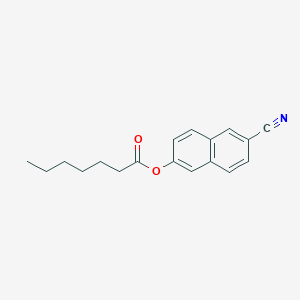

![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)

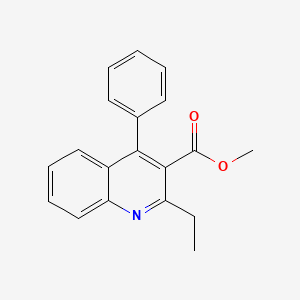
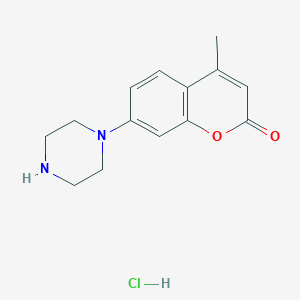
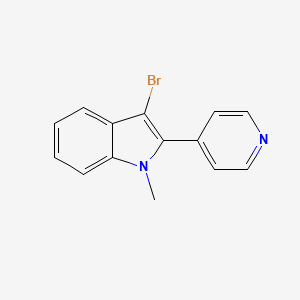
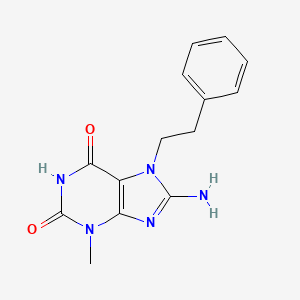

![2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11841526.png)
